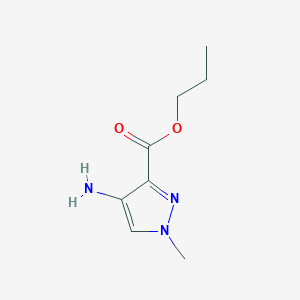

Propyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propyl 4-amino-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-11(2)10-7/h5H,3-4,9H2,1-2H3 |

InChI Key |

KHSPTODBUKRLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NN(C=C1N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the modification of pyrazole derivatives, particularly focusing on the introduction of amino and carboxylate groups at specific positions on the pyrazole ring. The synthetic routes often start from alkyl pyrazole carboxylates, followed by halogenation and subsequent amination steps to introduce the 4-amino substituent.

Halogenation and Amination Route

A prominent method involves the bromination of 1-methyl-3-n-propylpyrazole-5-ethyl carboxylate to form 4-bromo-1-methyl-3-n-propylpyrazole-5-ethyl carboxylate, which is then converted to the target amino compound via reaction with ammonia or ammonium hydroxide under basic conditions.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 1-methyl-3-n-propylpyrazole-5-ethyl carboxylate | Organic solvent (e.g., dichloromethane, chloroform), temperature range -10°C to reflux (preferably 10–50°C) | Solvent choice includes dichloromethane, chloroform, carbon tetrachloride, carbon disulfide, 1,2-dichloroethane, or 1,2-dibromoethane; water may be used in mixtures |

| 2 | Amination of 4-bromo intermediate with ammonia or ammonium hydroxide | Basic medium, controlled temperature and pressure | Produces 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide |

This method is noted for its improved safety, efficiency, and environmental friendliness compared to older protocols.

Pyrazole Ring Formation via Enolate Acidification and Cyclization

Another method, described in patent literature, involves the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, structurally related to the target compound. This process includes:

- Formation of the sodium enolate of alkyl difluoroacetoacetate via Claisen condensation.

- Acidification of the enolate using carbonic acid generated in situ by reacting carbon dioxide with water.

- Coupling of the purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- Ring closure by reaction with methylhydrazine in a two-phase system assisted by a weak base (e.g., sodium carbonate or potassium carbonate).

Reaction Conditions and Observations:

| Step | Reagents/Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|

| Enolate formation and acidification | Sodium enolate + CO2 + H2O | 0.1–2 kg/cm² CO2 pressure, 1–3 hours | pH drops to 5–7 | Solid sodium bicarbonate formed, filtered off |

| Coupling with trialkyl orthoformate | Acetyl anhydride solvent | Not specified | Not specified | Produces alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate |

| Ring closure | Methylhydrazine + weak base (Na2CO3 or K2CO3) in water-organic solvent biphasic system | -20°C to 5°C (preferably -10°C to 0°C) | 1–3 hours | Organic solvent: toluene or xylene; product precipitates with high purity (~99.9%) |

This method emphasizes yield optimization, purity, and waste reduction, making it industrially attractive.

Modifications and Purification

Following synthesis, the product is typically isolated by filtration after precipitation from mixed solvents such as toluene and petroleum ether. Purification is achieved through fractional distillation or crystallization to ensure high purity suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Temperature Range | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Halogenation-Amination | 1-methyl-3-n-propylpyrazole-5-ethyl carboxylate | Bromine, ammonia, base | Halogenation followed by nucleophilic substitution | -10°C to reflux (10–50°C preferred) | Not specified | High | Safer, efficient, environmentally friendly |

| Enolate Acidification and Cyclization | Alkyl difluoroacetoacetate | CO2, trialkyl orthoformate, methylhydrazine, weak base | Claisen condensation, acidification, ring closure | 0°C to 5°C (ring closure at -20°C to 5°C) | 75–80% (intermediate) | ~99.9% (final product) | Industrially scalable, waste reduction focus |

Research Findings and Analysis

The halogenation-then-amination approach is a straightforward two-step process that benefits from mild conditions and the use of common organic solvents. It leverages the aromaticity and reactivity of the pyrazole ring to introduce amino functionality selectively at the 4-position.

The enolate acidification and cyclization route is more complex but allows for the introduction of difluoromethyl groups and methyl substitution, which can be structurally related to the propyl derivative. This method is notable for its precise control over reaction conditions, use of in situ generated carbonic acid, and biphasic reaction systems that improve product purity and yield.

Both methods emphasize environmental and safety improvements, including reduced use of harsh acids and bases, controlled temperatures to minimize side reactions, and efficient work-up procedures to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

- Pyrazole esters (e.g., methyl/ethyl variants of 4-amino-1-methyl-1H-pyrazole-3-carboxylate).

- Aromatic esters (e.g., propyl guaiacol, propyl syringol, methyl paraben) .

- Amino-substituted heterocycles (e.g., isoeugenol derivatives).

Polarity and Solubility

- Aliphatic chain length directly impacts polarity. For example, propyl guaiacol (polarity order: 1.0) is more polar than ethyl guaiacol (0.7) or methyl paraben (0.5) .

- The amino group in the target compound likely increases polarity compared to non-amino analogs, enhancing water solubility but reducing lipid solubility.

Intermolecular Interactions

- Amino and ester groups facilitate hydrogen bonding and crystal packing.

Toxicity and Reactivity

- Unlike propyl chloroformate (a reactive acylating agent with acute toxicity ), the target compound’s ester group is less electrophilic, suggesting lower reactivity and toxicity.

Data Tables

Table 1: Comparative Properties of Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and Analogues

Research Findings

Chain Length vs. Polarity: Propyl esters (e.g., propyl guaiacol) exhibit higher polarity than methyl/ethyl analogs due to increased hydrophilicity . The target compound’s propyl chain and amino group likely amplify this effect.

Synthetic Challenges: Impurity profiles in ester synthesis (e.g., methyl paraben’s 33.4% purity) highlight the need for advanced separation techniques, such as those used for isoeugenol .

Structural Analysis : Tools like Mercury enable comparison of packing patterns and hydrogen-bonding networks in crystalline analogs , though such data for the target compound remain uncharacterized.

Biological Activity

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyrazole ring, characterized by the presence of an amino group and a carboxylate moiety, which are crucial for its biological interactions. The compound's unique functional groups contribute to its potential therapeutic applications in various fields, including pharmaceuticals and agricultural chemistry.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For example, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. Notably:

- Cell Line Inhibition : Compounds similar to this compound have been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, demonstrating GI50 values ranging from 3.79 µM to 42.30 µM .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | SF-268 | 12.50 |

| Example C | NCI-H460 | 42.30 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Studies suggest that certain derivatives induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : Research indicates that these compounds can block the cell cycle at the G2/M phase, further contributing to their anticancer effects .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Framework : Utilizing precursors such as 1,3-diketones in the presence of hydrazine derivatives.

- Functionalization : Introduction of amino and carboxylate groups through nucleophilic substitution reactions.

These methods have been optimized to yield high purity and yield rates, often exceeding 70% .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : A study reported that derivatives exhibited IC50 values against A549 lung cancer cells as low as 26 µM, indicating potent antitumor properties .

- Cytotoxicity Assessment : Another investigation found significant cytotoxicity against Hep2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Pyrazole carboxylates are typically synthesized via condensation reactions between hydrazines and β-keto esters. For example, substituted pyrazoles can be prepared using triazenylpyrazole precursors under controlled azidation conditions (e.g., azido(trimethyl)silane and trifluoroacetic acid at 50°C) . Optimization may involve factorial design (e.g., 2³ factorial experiments) to assess variables like solvent polarity, temperature, and catalyst concentration. Reaction progress should be monitored via TLC and purified via flash chromatography .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for analysis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to process diffraction data. Mercury CSD 2.0 can visualize packing patterns, void spaces, and intermolecular interactions (e.g., hydrogen bonds between the amino group and carboxylate oxygen) . For high-throughput analysis, integrate SHELXC/D/E pipelines for phase determination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and propyl groups) and hydrogen bonding. Reference shifts: pyrazole ring protons at δ 7.2–8.0 ppm, carboxylate carbons at δ 165–170 ppm .

- IR : Detect functional groups (e.g., N-H stretch at ~3129 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : HRMS-EI for molecular ion validation (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken or factorial methods) optimize the compound’s entrapment efficiency in drug delivery systems?

- Methodology : Use a 2³ factorial design to evaluate variables like cross-linker concentration (e.g., β-cyclodextrin), solvent ratio, and stirring speed. Analyze ANOVA results (p < 0.05) to identify significant factors. For example, hydroxyl propyl β-cyclodextrin (HP-β-CD) may enhance entrapment efficiency by 30% due to improved hydrophobic interactions .

Q. How should researchers address contradictory data in pharmacological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodology :

- Data Normalization : Control for assay conditions (e.g., cell line viability, solvent DMSO concentration).

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to calculate weighted IC₅₀ values.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to verify target binding affinity discrepancies .

Q. What strategies are recommended for assessing ecological toxicity when limited data exist?

- Methodology : Extrapolate from structurally similar compounds (e.g., ethyl pyrazole carboxylates). Conduct in silico predictions using ECOSAR or TEST software for biodegradability and bioaccumulation potential. Validate with Daphnia magna acute toxicity assays (48-h LC₅₀) as a precautionary measure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.